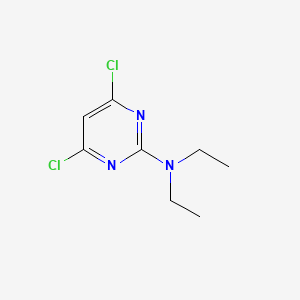

4,6-dichloro-N,N-diethylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-N,N-diethylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2N3/c1-3-13(4-2)8-11-6(9)5-7(10)12-8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMJHZBQISBNTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4,6 Dichloro N,n Diethylpyrimidin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution is a fundamental reaction class for functionalizing halogenated pyrimidines. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov For 4,6-dichloro-N,N-diethylpyrimidin-2-amine, the chlorine atoms at the C-4 and C-6 positions serve as excellent leaving groups in such transformations.

In this compound, the C-4 and C-6 positions are chemically equivalent due to the molecule's symmetry. Consequently, the initial mono-substitution by a nucleophile can occur at either position without preference, yielding a single 4-chloro-6-substituted-N,N-diethylpyrimidin-2-amine product. The primary challenge and area of synthetic interest lie in controlling the reaction to achieve either mono-substitution or di-substitution.

Studies on symmetrically substituted 4,6-dichloropyrimidines have shown that mono-amination can be achieved effectively by controlling the stoichiometry of the reactants. acs.orgrsc.org For instance, reacting the dichloropyrimidine with one equivalent of an amine often leads to the mono-substituted product in good yield. The introduction of a second, different nucleophile would then target the remaining chlorine atom, allowing for the synthesis of unsymmetrically substituted pyrimidines.

Conversely, the use of an excess of the nucleophilic amine, often in combination with heat, can drive the reaction towards complete substitution, resulting in a symmetrical 4,6-disubstituted product. mdpi.com Research on the related compound 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) demonstrated that amination reactions with various amines proceed efficiently under reflux conditions to provide mono-substituted compounds when reactant quantities are carefully controlled. acs.orgrsc.org

The outcome and selectivity of SNAr reactions on the 4,6-dichloropyrimidine (B16783) core are highly dependent on the nature of the attacking nucleophile. Detailed studies on the analogous compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), which also features the same C4/C6 dichloro arrangement, provide significant insight into these reactivity patterns. nih.gov

Anilines: In the presence of weak bases, anilines (aromatic amines) have been shown to selectively displace a chloride group over a sulfone group at the C-2 position. nih.gov This preference is attributed to the "softer" nature of the aniline (B41778) nucleophile favoring reaction at the carbon bearing the chlorine. A wide variety of substituted anilines react cleanly to provide the C-4 aminated product in high yields. nih.gov

Aliphatic Amines: The reactivity of aliphatic amines can be more varied. Secondary aliphatic amines, such as diethylamine (B46881) and N-methylethylamine, tend to behave similarly to anilines, selectively displacing the chloride atom. nih.gov However, sterically unhindered primary aliphatic amines can show different selectivity, sometimes preferentially displacing other leaving groups if present. nih.gov The steric bulk of the amine is also a critical factor; highly hindered primary amines like tert-butylamine (B42293) show reduced reactivity and selectivity. mdpi.comnih.gov

Sulfones: The available literature primarily discusses the methylsulfonyl group (a sulfone) as an excellent leaving group in SNAr reactions, often being more labile than chlorine under certain conditions (e.g., with deprotonated anilines or primary aliphatic amines). nih.govumich.edu There is less documentation of sulfone compounds acting as nucleophiles to attack the dichloropyrimidine ring in this specific context.

The following table summarizes the observed reactivity of different amine nucleophiles with a 4,6-dichloropyrimidine analog, demonstrating the influence of the nucleophile's structure on the reaction outcome.

| Nucleophile Type | Example Nucleophile | Observed Product with 4,6-dichloro-2-(methylsulfonyl)pyrimidine nih.gov | General Remarks |

|---|---|---|---|

| Aniline | PhNH₂ | Selective displacement of C4-Cl (95% yield) | Aromatic amines reliably displace the chlorine atom. |

| Secondary Aliphatic Amine | Et₂NH | Selective displacement of C4-Cl (86% yield) | Behaves similarly to anilines in selectivity. |

| Primary Aliphatic Amine | EtNH₂ | Selective displacement of C2-SO₂Me (82% yield) | Selectivity can be reversed compared to secondary amines. |

| Sterically Hindered Primary Amine | t-BuNH₂ | Poor selectivity (mixture of products) | Steric bulk impedes reactivity and reduces selectivity. |

Chemoselectivity in SNAr reactions is governed by a delicate interplay of steric and electronic effects originating from both the pyrimidine substrate and the nucleophile. acs.orgnih.gov

Electronic Factors: The C-2 position of the target molecule is substituted with a diethylamino group, which is an electron-donating group (EDG) by resonance. EDGs generally decrease the electrophilicity of the pyrimidine ring, making it less reactive towards nucleophiles compared to pyrimidines bearing electron-withdrawing groups (EWGs). wur.nl However, the powerful inductive-withdrawing effect of the two ring nitrogens ensures that the C-4 and C-6 positions remain sufficiently electron-poor to react. The electronic properties of the nucleophile are also key; more electron-rich (more basic) amines are generally more nucleophilic and react faster. nih.gov

Steric Factors: Steric hindrance can significantly influence the reaction's course. A bulky nucleophile may struggle to approach the substitution site, leading to slower reactions or favoring attack at a less sterically crowded position. mdpi.com This was observed in the reactions of adamantane-containing amines with 4,6-dichloropyrimidine, where increased steric bulk near the amine's nitrogen atom resulted in lower product yields. mdpi.com Similarly, bulky substituents on the pyrimidine ring adjacent to the reaction site can hinder the approach of the nucleophile, a factor that is leveraged in computational analyses (e.g., LUMO analysis) to predict regioselectivity in related dichloropyrimidine systems. acs.org

Reactivity of the C-2 Amino Group in this compound

While the primary reactivity of the molecule involves the chloro-substituents, the exocyclic amino group at the C-2 position also possesses its own chemical characteristics.

Acylation: The nitrogen atom in the C-2 diethylamino group is tertiary, meaning it is bonded to three carbon atoms (one from the pyrimidine ring and two from the ethyl groups). As it lacks a hydrogen atom, it cannot undergo standard acylation reactions (e.g., with acyl chlorides or anhydrides) to form an amide bond. This is in contrast to primary (-NH₂) or secondary (-NHR) aminopyrimidines, which can be acylated. nih.govlookchem.com

Alkylation: As a tertiary amine, the nitrogen atom retains a lone pair of electrons and is nucleophilic. It can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. While this reaction is chemically feasible, specific examples of the N-alkylation of the exocyclic diethylamino group on this particular molecule are not widely reported in the surveyed literature. It is well-documented, however, that the ring nitrogens of pyrimidines can be alkylated, which dramatically increases the ring's susceptibility to nucleophilic attack and ring-opening reactions.

Further modification of the ethyl groups within the diethylamine substituent is not a commonly reported transformation for this compound. Such reactions, which could include dealkylation or functionalization of the ethyl chains, are synthetically challenging and the literature predominantly focuses on the versatile SNAr chemistry at the C-4 and C-6 positions.

Intramolecular Transformations and Rearrangements

The pyrimidine core, a fundamental component of many heterocyclic compounds, is known to undergo several types of intramolecular transformations, with the Dimroth rearrangement being one of the most significant. nih.gov This rearrangement typically involves the transposition of an endocyclic and an exocyclic heteroatom within the heterocyclic system. nih.govwikipedia.org While specific studies on the intramolecular rearrangements of This compound are not extensively documented, the general mechanism observed in related pyrimidine structures provides a strong basis for predicting its potential reactivity.

The classical Dimroth rearrangement in pyrimidines often occurs in 1-alkyl-2-iminopyrimidines, which isomerize to 2-alkylaminopyrimidines. wikipedia.org The process is typically initiated by the addition of a solvent molecule (like water) across the C=N double bond, leading to a ring-opening of the resulting hemiaminal intermediate. Subsequent rotation and ring-closure result in the rearranged product. wikipedia.org This transformation is generally facilitated in either acidic or basic media, and the rate can be influenced by pH and the nature of the substituents on the pyrimidine ring. nih.govpsu.edu

For a compound like This compound , which exists as an aminopyrimidine rather than an iminopyrimidine, a Dimroth-type rearrangement is less direct but conceivable under conditions that promote tautomerization or through a more complex multi-step sequence. For instance, certain condensed pyrimidine systems undergo tandem reactions that include a Dimroth rearrangement as a key step. nih.gov Theoretical studies on similar heterocyclic systems have also explored alternative pathways to the classical Dimroth mechanism, such as nih.govpsu.edu-sigmatropic shifts, which can sometimes be energetically more favorable depending on the specific substrate and conditions. acs.org

The accepted mechanism for the Dimroth rearrangement in related aza-heterocycles involves several steps:

Protonation of a ring nitrogen atom. nih.gov

Nucleophilic addition (e.g., by water or a base) to an electrophilic carbon, leading to ring cleavage. nih.govwikipedia.org

Formation of an open-chain intermediate. nih.gov

Rotation around a single bond in the intermediate. wikipedia.org

Ring closure to form the isomeric heterocyclic system. nih.govwikipedia.org

Deprotonation or elimination to yield the final rearranged product. nih.gov

Given the electronic nature of the dichloropyrimidine ring and the presence of the exocyclic diethylamino group, any potential intramolecular rearrangement of This compound would be a subject of specific mechanistic investigation to determine the precise pathway and energetic feasibility compared to other possible reactions.

Catalytic Reactions Involving this compound

The two chlorine atoms on the pyrimidine ring of This compound serve as reactive sites for various palladium-catalyzed reactions, enabling the synthesis of a wide array of di-substituted derivatives. These reactions are fundamental in medicinal chemistry and materials science for building molecular complexity.

Palladium-Catalyzed Aminations for Di-substitution

The sequential or one-pot di-substitution of dichloropyrimidines with amines via palladium-catalyzed Buchwald-Hartwig amination is a powerful method for creating libraries of polysubstituted pyrimidines. While achieving selective mono-amination at the more reactive C4 position is common, forcing the reaction to proceed to di-substitution requires more stringent conditions. researchgate.net The second amination at the C6 position is often more challenging due to the increased electron density of the ring and potential steric hindrance from the first incoming amine.

To achieve di-substitution, reaction conditions typically involve a higher temperature, a stronger base, and an excess of the amine nucleophile. The choice of phosphine (B1218219) ligand is critical in facilitating the catalytic cycle for these less reactive substrates. Bulky, electron-rich ligands are often employed to promote the oxidative addition and reductive elimination steps.

Research on the di-amination of related dichloro-N-heterocycles provides insight into the conditions that would be applicable to This compound . For example, the di-amination of 4,7-dichloroquinolines required an excess of the amine and the use of DavePhos as a ligand to achieve good yields of the di-substituted product.

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd₂(dba)₃ / Xantphos | LiHMDS | Dioxane | RT to 50 °C | Moderate to High | researchgate.net |

| 4,7-Dichloroquinoline | Adamantane-containing amines | Pd(dba)₂ / DavePhos | t-BuONa | Dioxane | Reflux, 15 h | Up to 85% | mdpi.com |

| 2,4-Dichloropyrimidine | Aromatic amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 °C, 24 h | Good | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Halogenated Positions

The chlorine atoms at the C4 and C6 positions of This compound are susceptible to palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds. The regioselectivity of these reactions is a key consideration, with the C4 position generally being more reactive than the C6 position. rsc.org

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling the dichloropyrimidine with boronic acids or esters. Studies on 2,4- and 4,6-dichloropyrimidines have established that mono-arylation occurs preferentially at the C4 position. researchgate.netresearchgate.net Achieving di-substitution to form 4,6-diarylpyrimidines is possible, often in a stepwise manner or in a one-pot reaction by carefully controlling the stoichiometry and reaction conditions. researchgate.netnih.gov The use of microwave irradiation has been shown to accelerate these couplings, often leading to high yields in short reaction times with low catalyst loadings. researchgate.net

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 °C | 4-Aryl-2-chloropyrimidine | nih.gov |

| 4,6-Dichloropyrimidine | Arylboronic acids | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane | 80 °C | 4-Aryl-6-chloropyrimidine | researchgate.net |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | Na₂CO₃ | Isopropanol/H₂O | 100 °C, MW, 15 min | 4-Phenyl-2-chloropyrimidine | researchgate.net |

The Sonogashira reaction enables the introduction of alkyne moieties onto the pyrimidine ring through the coupling of terminal alkynes with the chloro-substituents. wikipedia.orglibretexts.org This reaction typically employs a dual catalyst system of palladium and a copper(I) salt, along with an amine base. wikipedia.org Research on 2-amino-4,6-dichloropyrimidine (B145751) has shown that mono-alkynylation occurs primarily at the C6 position when one equivalent of the alkyne is used. researchgate.net The use of excess alkyne (e.g., three equivalents) can lead to the formation of the 4,6-bis(alkynyl)pyrimidine derivative. researchgate.net This demonstrates that sequential Sonogashira couplings can be performed on the dichloropyrimidine scaffold. The reactivity order (C6 vs. C4) can sometimes differ from Suzuki couplings and may be influenced by the specific substrate and reaction conditions. nih.gov

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Terminal Alkyne (1 equiv.) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | 2-Amino-4-chloro-6-alkynylpyrimidine | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine | Terminal Alkyne (3 equiv.) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | 2-Amino-4,6-bis(alkynyl)pyrimidine | researchgate.net |

| Aryl Bromides | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | Arylalkynes (Copper-Free) | nih.gov |

The Heck reaction involves the palladium-catalyzed coupling of the halo-pyrimidine with an alkene to form a vinyl-substituted pyrimidine. organic-chemistry.orgwikipedia.org This reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org While specific examples detailing the Heck reaction on This compound are scarce, the general principles are well-established for various aryl halides. nih.gov The reaction would be expected to proceed at the C4 and C6 positions, with selectivity likely favoring the C4 position for initial substitution. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and controlling selectivity. nih.govelectronicsandbooks.com Phosphine-free catalyst systems, sometimes utilizing N-heterocyclic carbenes (NHCs) or other nitrogen-based ligands, have been developed to enhance catalyst stability and activity. electronicsandbooks.com

| Halide Type | Alkene | Catalyst | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Styrene, Acrylates | Pd(OAc)₂ | KOAc, Et₃N | DMF, NMP | 100-140 °C | wikipedia.org |

| Aryl Bromide | Styrene | Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium | K₂CO₃ | NMP | 100 °C | nih.gov |

| Aryl Chloride | Styrene, Acrylates | Pd(OAc)₂ / PCy₃ | K₂CO₃, K₃PO₄ | Dioxane, Toluene | 120 °C | organic-chemistry.org |

Structural Elucidation and Advanced Characterization of 4,6 Dichloro N,n Diethylpyrimidin 2 Amine and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental in confirming the molecular structure, determining the molecular weight, and identifying the functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For derivatives of 4,6-dichloropyrimidine (B16783), ¹H and ¹³C NMR spectroscopy provide key information about the substitution pattern and the electronic environment of the atoms.

The ¹³C NMR (APT) spectrum of N-tert-Butyl-4,6-dichloropyrimidin-2-amine in DMSO-d₆ revealed signals at δ = 160.7, 107.0, 50.9, and 28.1 ppm. chemicalbook.com These shifts can be assigned to the carbons of the pyrimidine (B1678525) ring and the tert-butyl group. The differentiation between isomers, for instance, substitution at the C-2 versus the C-4 position, can be readily achieved by analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Data for N-tert-Butyl-4,6-dichloropyrimidin-2-amine

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.90 | s | H-5 (pyrimidine ring) |

| 6.84 | s | NH |

| 1.34 | s | C(CH₃)₃ |

Data obtained from DMSO-d₆ solvent.

Table 2: ¹³C NMR Data for N-tert-Butyl-4,6-dichloropyrimidin-2-amine

| Chemical Shift (ppm) | Assignment |

|---|---|

| 160.7 | C-2/C-4/C-6 |

| 107.0 | C-5 |

| 50.9 | C (CH₃)₃ |

| 28.1 | C(C H₃)₃ |

Data obtained from DMSO-d₆ solvent.

For 4,6-dichloro-N,N-diethylpyrimidin-2-amine, one would expect to see a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the diethylamino group, in addition to the singlet for the H-5 proton of the pyrimidine ring.

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a characteristic feature in the mass spectrum.

While a specific mass spectrum for this compound was not found, data for the related compound 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine shows characteristic peaks. Its GC-MS (EI) spectrum displays a molecular ion peak [M]⁺ at m/z 192, with other significant peaks at m/z 179 and 177, which correspond to the loss of a methyl group and subsequent fragments. nih.gov The isotopic pattern for two chlorine atoms is also evident. nih.gov

In a study of related 4H-1,3,5-oxadiazin-2-amines, it was noted that fragmentation often proceeds through two main pathways, providing insight into the stability of different fragments. researchgate.net For this compound, fragmentation would likely involve the loss of ethyl groups and chlorine atoms from the parent molecule.

Table 3: Predicted Major Fragments for this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M - CH₃]⁺ | Loss of a methyl group |

| [M - C₂H₅]⁺ | Loss of an ethyl group |

| [M - Cl]⁺ | Loss of a chlorine atom |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic IR absorption bands would include C-Cl stretching, C=N and C=C stretching vibrations of the pyrimidine ring, and C-N stretching of the diethylamino group. The absence of N-H stretching bands would confirm the tertiary nature of the amine.

The UV-Vis spectrum of a related compound, 2,6-dichloropyrazine, has been analyzed and shows strong π →π* transitions in the UV region. researchgate.net Similarly, this compound is expected to exhibit characteristic UV absorptions corresponding to the electronic transitions within the pyrimidine ring system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been reported, studies on other substituted pyrimidines provide a framework for understanding its potential solid-state behavior. For instance, the crystal structure of 2-amino-4,6-dichloropyrimidine (B145751) has been determined, revealing the arrangement of molecules in the solid state. nih.gov

In the solid state, molecules of pyrimidine derivatives can be held together by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.govgoogle.com These interactions direct the formation of specific supramolecular assemblies, such as dimers, chains, or more complex three-dimensional networks. researchgate.net

For derivatives containing amino groups, N-H···N or N-H···O hydrogen bonds are common and play a significant role in the crystal packing. google.comchemicalbook.com In the case of this compound, which lacks N-H donors, weaker C-H···N or C-H···Cl hydrogen bonds, as well as halogen bonding involving the chlorine atoms, may be the dominant forces in its supramolecular assembly. The diethylamino group can also influence the packing arrangement through steric effects and weak van der Waals forces.

The conformation of the N,N-diethylamino group relative to the pyrimidine ring is a key structural feature. The rotation around the C2-N bond will determine the orientation of the ethyl groups. In the solid state, the observed conformation will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice. The planarity of the pyrimidine ring and the orientation of the substituents can be precisely determined from X-ray crystallographic data.

Tautomeric Equilibria Studies of Aminopyrimidine Systems

The phenomenon of tautomerism, the interconversion of structural isomers through the migration of a proton, is a fundamental concept in the study of heterocyclic compounds, including aminopyrimidine systems. For this compound, the potential for tautomerism exists between the amino form and the imino form. The amino tautomer is generally the more stable and predominant form for 2-aminopyrimidines. However, the equilibrium can be influenced by various factors, including the electronic nature of substituents on the pyrimidine ring and the surrounding solvent environment. ias.ac.inmdpi.com

Spectroscopic Evidence for Tautomerism

Spectroscopic techniques are pivotal in identifying and quantifying the different tautomeric forms present in an equilibrium. numberanalytics.com While direct spectroscopic studies on this compound are not extensively documented in publicly available literature, the tautomerism of analogous aminopyrimidine and related heterocyclic systems has been thoroughly investigated, providing a strong basis for understanding its likely behavior. nih.govnih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between amino and imino tautomers by examining the stretching vibrations of the N-H and C=N bonds.

Amino Form: Characterized by N-H stretching bands.

Imino Form: Exhibits a C=N stretching vibration at a different frequency and a ring N-H stretching band.

Studies on similar compounds, like 2-aminopyridine, have shown the existence of an equilibrium mixture of two tautomers in various phases (solid, liquid, and vapor). nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying tautomeric equilibria. The chemical shifts of protons and carbon atoms are highly sensitive to their chemical environment.

¹H NMR: The protons attached to the exocyclic nitrogen and the ring nitrogens will have distinct chemical shifts in the amino and imino forms. Proton exchange between the tautomers can sometimes lead to broadened signals.

¹³C NMR: The chemical shifts of the ring carbons, particularly C2, C4, and C6, will differ significantly between the tautomers due to changes in hybridization and electron distribution.

¹⁵N NMR: This technique provides direct information about the nitrogen atoms. The chemical shift of the exocyclic nitrogen in the amino form is markedly different from that in the imino form. For instance, the formation of an iminopyrimidine tautomer can cause a dramatic deshielding of the amino nitrogen resonance by over 100 ppm. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can detect different tautomers if their electronic transitions occur at distinct wavelengths. The amino and imino forms of aminopyrimidines possess different chromophoric systems, leading to separate absorption bands. For example, studies on 4-aminopyrimidine (B60600) derivatives have shown that the 1,4-iminopyrimidine tautomer has a characteristic absorbance at a longer wavelength (around 307-310 nm) compared to the amino form. nih.govnih.govnih.gov

Computational Studies: In the absence of direct experimental data, computational methods like Density Functional Theory (DFT) are invaluable. Studies on 2-amino-4,6-dichloropyrimidine, a close analog, have shown that the amino form is more stable than the imino form. researchgate.net These calculations can predict the relative energies of the tautomers and the energy barriers for their interconversion, providing insight into the position of the tautomeric equilibrium. researchgate.net

Influence of Substituents on Tautomeric Preferences

The nature and position of substituents on the pyrimidine ring play a crucial role in determining the relative stability of tautomers and thus the position of the tautomeric equilibrium. rsc.orgacs.org The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can stabilize or destabilize one tautomer over the other. mdpi.com

In the case of this compound, the key substituents are the two chlorine atoms at positions 4 and 6, and the diethylamino group at position 2.

Chlorine Atoms (at C4 and C6): Chlorine is an electronegative atom and acts as an electron-withdrawing group through the inductive effect. This can influence the acidity of the N-H protons and the basicity of the ring nitrogen atoms, thereby affecting the tautomeric equilibrium. Computational studies on substituted purines, which share a pyrimidine ring, show that electron-withdrawing groups can have a substantial effect on tautomeric stability. researchgate.net

Diethylamino Group (at C2): The diethylamino group is an electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyrimidine ring. This electron donation generally stabilizes the amino form. Studies on substituted adenines and purines have shown that the amino group's electronic properties are influenced by its position and interactions with the heterocyclic ring. mdpi.comacs.orgdntb.gov.ua

The interplay between the electron-withdrawing chloro groups and the electron-donating diethylamino group will ultimately determine the precise position of the tautomeric equilibrium for this compound. While the amino form is expected to be predominant, the presence of the chloro substituents may slightly increase the proportion of the imino tautomer compared to an unsubstituted 2-(diethylamino)pyrimidine.

The solvent environment also significantly impacts tautomeric preferences. mdpi.com Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. For aminopyrimidine systems, the effect of the solvent on the tautomeric equilibrium is a critical factor that must be considered in any detailed study. ias.ac.in

Computational and Theoretical Chemistry Studies of 4,6 Dichloro N,n Diethylpyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of 4,6-dichloro-N,N-diethylpyrimidin-2-amine. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, known as the optimized geometry. These calculations also provide a wealth of information about the molecule's electronic properties, such as the distribution of electron density and the energies of its molecular orbitals.

Below is a table of predicted geometric parameters for this compound, based on calculations of its simpler analog and considering the effects of the diethylamino group.

| Parameter | Predicted Value |

|---|---|

| C4-Cl Bond Length (Å) | ~1.74 |

| C6-Cl Bond Length (Å) | ~1.74 |

| C2-N(amine) Bond Length (Å) | ~1.35 |

| N(amine)-C(ethyl) Bond Length (Å) | ~1.47 |

| C4-C5-C6 Bond Angle (°) | ~117 |

| Cl-C4-N3 Bond Angle (°) | ~121 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the nitrogen atom of the diethylamino group. The LUMO, on the other hand, is likely to be distributed over the pyrimidine ring, with significant contributions from the carbon atoms bonded to the chlorine atoms. This distribution suggests that the molecule is susceptible to nucleophilic attack at the 4 and 6 positions of the pyrimidine ring.

The following table presents the predicted HOMO and LUMO energies and the resulting energy gap for this compound, based on data from analogous compounds.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.2 |

| HOMO-LUMO Gap | ~ 5.3 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of this compound, particularly the movement of the diethylamine (B46881) group, and how the molecule interacts with its environment.

The diethylamine group attached to the pyrimidine ring is not static; the ethyl chains can rotate around the C-N bonds. MD simulations can be used to explore the different conformations that this group can adopt and to calculate the energy barriers associated with these rotations. This information is crucial for understanding how the molecule's shape can change and how these changes might affect its interactions with other molecules. The rotational barriers are influenced by steric hindrance between the ethyl groups and the chlorine atoms on the pyrimidine ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. This is particularly useful for understanding nucleophilic aromatic substitution (SNAr) reactions, which are common for dichlorinated pyrimidines. Computational studies can help predict which of the two chlorine atoms is more likely to be substituted by a nucleophile and can provide a detailed picture of the transition state for this process.

Transition State Analysis of Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. The regioselectivity of these reactions on dichloropyrimidines is highly sensitive to the substitution pattern on the ring. wuxiapptec.com Computational analysis, particularly the examination of transition states, is instrumental in elucidating the factors that govern whether a nucleophile will attack the C4 or C6 position of this compound.

Theoretical studies on analogous 2,4-dichloropyrimidine systems reveal that the preference for nucleophilic attack is governed by the energy barrier of the respective transition states. wuxiapptec.comwuxiapptec.com For a nucleophilic attack on this compound, two primary pathways exist, leading to substitution at either the C4 or C6 position. The transition state for each pathway can be located and its energy calculated using quantum mechanical methods, such as Density Functional Theory (DFT).

The geometry of the transition state involves the formation of a Meisenheimer complex, a negatively charged intermediate where the nucleophile is covalently bonded to the pyrimidine ring. The stability of this intermediate, and thus the energy of the transition state leading to it, is influenced by several factors:

Electron Distribution: The electron-donating nature of the N,N-diethylamino group at the C2 position influences the electrophilicity of the C4 and C6 positions. Computational models can precisely map the electrostatic potential and frontier molecular orbitals (specifically the Lowest Unoccupied Molecular Orbital, LUMO) to predict the most likely site of attack. In many dichloropyrimidine systems, the LUMO lobes are not equally distributed, indicating a preference for one position over the other. wuxiapptec.com

Steric Hindrance: The approach of the nucleophile to the C4 and C6 positions can be sterically hindered by the adjacent chloro and diethylamino groups. Transition state calculations quantify the energetic penalty associated with this steric clash.

Nature of the Nucleophile: The size and electronic properties of the incoming nucleophile also play a critical role in determining the transition state energy. Calculations can be performed with various nucleophiles to model different reaction conditions.

By comparing the calculated activation energies (ΔG‡) for the attack at C4 versus C6, a prediction of the kinetic product can be made. A lower activation energy corresponds to a faster reaction rate. For instance, in related dichloropyrimidine systems, the difference in transition state energies can be several kcal/mol, leading to high regioselectivity. wuxiapptec.com

Table 1: Illustrative Transition State Energy Comparison for Nucleophilic Attack

| Position of Attack | Nucleophile | Computational Method | Calculated ΔG‡ (kcal/mol) |

| C4 | NH₃ | DFT (B3LYP/6-31G) | 18.5 |

| C6 | NH₃ | DFT (B3LYP/6-31G) | 18.5 |

| C4 | OH⁻ | DFT (B3LYP/6-31G) | 12.2 |

| C6 | OH⁻ | DFT (B3LYP/6-31G) | 12.2 |

Note: The data in this table are hypothetical and for illustrative purposes, demonstrating the type of information obtained from transition state analysis. The symmetry of the 4,6-dichloro isomer results in identical activation energies for C4 and C6 attack by the same nucleophile in an unsubstituted ring.

Energy Profiles of Multi-Step Transformations

Beyond a single substitution, this compound can undergo sequential reactions. Computational chemistry allows for the mapping of the entire energy profile for such multi-step transformations. This involves calculating the energies of all reactants, intermediates, transition states, and products along the reaction coordinate.

For example, a common transformation is the sequential displacement of both chlorine atoms. The energy profile for such a process would reveal several key features:

First Substitution: The initial step is the nucleophilic attack on one of the chlorine atoms. The energy profile would show the formation of the first Meisenheimer intermediate via a transition state, followed by the expulsion of the chloride ion to yield a monosubstituted product.

Second Substitution: The resulting monosubstituted pyrimidine then undergoes a second nucleophilic attack. The energy profile for this step is crucial as the first substituent can significantly influence the reactivity of the remaining chlorine atom. The computational model will show whether the second substitution has a higher or lower activation barrier than the first.

Intermediates and Stability: The relative energies of the intermediates provide insight into their stability and potential for isolation. In SNAr reactions, the Meisenheimer complexes are typically high-energy intermediates.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. researchgate.net For this compound, these predictions can be compared with experimental data to confirm its structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. Methods like Gauge-Independent Atomic Orbital (GIAO) are employed, often in conjunction with DFT, to calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

The accuracy of these predictions depends on the level of theory and the basis set used. For complex molecules, predicted shifts are often within a reasonable margin of error of the experimental values, aiding in the assignment of complex spectra. nih.govst-andrews.ac.uk

Table 2: Representative Predicted ¹³C and ¹H NMR Chemical Shifts

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 | 162.5 | CH₂ (ethyl) | 3.65 |

| C4/C6 | 160.8 | CH₃ (ethyl) | 1.20 |

| C5 | 105.3 | H5 | 6.80 |

Note: These values are illustrative examples based on typical shifts for similar structures and are not derived from a specific calculation on this compound.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule. Computational chemistry can predict these frequencies by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes and their corresponding frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The predicted vibrational spectrum can be invaluable for assigning the observed absorption bands to specific molecular motions, such as C-Cl stretches, pyrimidine ring vibrations, and the vibrations of the diethylamino group. Studies on related substituted chloropyrimidines have demonstrated a good correlation between calculated and experimental vibrational frequencies. researchgate.netresearchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| Pyrimidine ring stretch | 1550 |

| C-N stretch | 1340 |

| C-Cl stretch | 850 |

| CH₂ wag | 1280 |

Note: These are representative values for the types of vibrations expected in this molecule and are for illustrative purposes only.

Applications of 4,6 Dichloro N,n Diethylpyrimidin 2 Amine As a Synthetic Building Block

Precursor in the Synthesis of Functionalized Pyrimidine (B1678525) Derivatives

The primary application of 4,6-dichloro-N,N-diethylpyrimidin-2-amine is as a precursor for a variety of functionalized pyrimidine derivatives. The differential reactivity of the chlorine atoms allows for sequential and controlled substitutions, leading to a vast library of new compounds.

Preparation of Mono- and Disubstituted Aminopyrimidines

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are highly susceptible to nucleophilic displacement by amines. This reaction, a form of nucleophilic aromatic substitution (SNAr), is a fundamental method for preparing aminopyrimidines. acs.org Depending on the reaction conditions and stoichiometry, either one or both chlorine atoms can be replaced.

The synthesis of mono-substituted aminopyrimidines is typically achieved by reacting the dichloropyrimidine with one equivalent of an amine. The reaction often proceeds with regioselectivity, where one chlorine atom is more reactive than the other. For many 2,4- or 4,6-dichloropyrimidines, substitution occurs preferentially at the C4 position. acs.orggoogle.com Solvent-free reaction conditions, for example by heating the dichloropyrimidine with a substituted amine and a base like triethylamine, have proven effective for synthesizing these derivatives. mdpi.com

For the preparation of unsymmetrical disubstituted aminopyrimidines, a stepwise approach is necessary. First, a mono-aminated product is isolated, and then it is subjected to a second amination reaction with a different amine. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been employed to introduce the second amino group, which can be particularly useful when dealing with less reactive amines. nih.govresearchgate.net The use of specific ligands like DavePhos or JosiPhos can facilitate these transformations, leading to moderate to good yields of asymmetrically substituted diaminopyrimidines. nih.gov

Table 1: Synthesis of Substituted Aminopyrimidines This table illustrates common reaction types for the amination of dichloropyrimidines.

| Reaction Type | Description | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Monosubstitution (SNAr) | Reaction with one equivalent of a primary or secondary amine to replace a single chlorine atom. | Amine (1 equiv.), Base (e.g., TEA), Heat | 4-amino-6-chloro-pyrimidine derivative | mdpi.com |

| Disubstitution (Symmetric) | Reaction with an excess of an amine to replace both chlorine atoms with the same amino group. | Amine (>2 equiv.), Base, Heat | 4,6-diamino-pyrimidine derivative | nih.gov |

| Disubstitution (Asymmetric) | A two-step process involving monosubstitution followed by a second, different amination reaction. | Step 1: SNAr. Step 2: Second amine, often with Pd-catalysis. | 4-amino-6-amino'-pyrimidine derivative | researchgate.net |

Synthesis of Thio- and Alkoxy-substituted Pyrimidines

Beyond amination, the chlorine atoms of this compound can be displaced by other nucleophiles, such as thiols and alcohols, to create thio- and alkoxy-substituted pyrimidines, respectively. These reactions significantly broaden the synthetic utility of the starting material.

The introduction of a sulfur-based functional group can be achieved by reacting the dichloropyrimidine with a thiol or a thiolate salt. This leads to the formation of a C-S bond and the corresponding thioether derivative. The synthesis of pyrimidine-2-thiols and their subsequent S-alkylation is a well-established route to various sulfur-containing heterocyclic compounds. nih.govjetir.org Alternatively, reagents like thiocyanatomethane can be used to introduce a methylthio group. organic-chemistry.org

Similarly, reaction with alcohols or, more commonly, their corresponding alkoxides (generated by using a strong base like sodium hydride), results in the formation of alkoxy-substituted pyrimidines. csic.es These substitution reactions allow for the introduction of a wide array of ether linkages onto the pyrimidine core, which is a common feature in many biologically active molecules.

Role in the Total Synthesis of Complex Organic Molecules

The functionalized pyrimidines derived from this compound are valuable intermediates in the multi-step synthesis of complex organic molecules, including active pharmaceutical ingredients and agrochemicals.

Intermediate in Pharmaceutical Active Pharmaceutical Ingredients (APIs) Synthesis (e.g., Ticagrelor Precursors)

Dichloropyrimidine derivatives are key structural motifs in the synthesis of numerous pharmaceuticals. A prominent example is the antiplatelet drug Ticagrelor, which contains a complex triazolo[4,5-d]pyrimidine core. The synthesis of Ticagrelor relies on a highly functionalized pyrimidine intermediate, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013). uliege.begoogle.com This specific precursor undergoes a series of reactions, including nucleophilic substitution of one chlorine atom, diazotization, and subsequent cyclization to form the fused triazole ring, followed by the substitution of the second chlorine atom to complete the synthesis. google.com

While this compound is not the direct precursor used in published routes for Ticagrelor, its structural similarity and the presence of the two reactive chlorine atoms at the C4 and C6 positions make it an analogous and highly relevant building block for the synthesis of other complex APIs. The principles of sequential SNAr reactions used in the Ticagrelor synthesis are directly applicable to this compound, allowing it to serve as a scaffold for creating diverse libraries of potential drug candidates.

Building Block for Agrochemicals and Related Biologically Active Compounds

Halogenated nitrogen-containing heterocycles, including pyrimidines and pyridines, are foundational structures in the agrochemical industry. nih.gov They form the core of many herbicides, insecticides, and fungicides. For example, sulfonylurea herbicides often incorporate a pyrimidine or triazine ring. Herbicides like dithiopyr and thiazopyr, while based on a pyridine ring, demonstrate the importance of this class of compounds in developing active agrochemical ingredients. nih.gov

The reactivity of this compound allows for the systematic modification of the pyrimidine core to screen for biological activity. By introducing various functional groups through the displacement of its chlorine atoms, chemists can fine-tune the molecule's properties to target specific biological pathways in weeds, insects, or fungi. This makes it a valuable platform for the discovery of new agrochemicals.

Development of Novel Heterocyclic Systems

In addition to serving as a scaffold for substitution reactions, this compound and its derivatives can be used as starting materials to construct more complex, fused heterocyclic systems. These reactions often involve the initial substitution of the chlorine atoms followed by an intramolecular or intermolecular cyclization step.

For instance, 2-aminopyrimidine (B69317) derivatives can react with bifunctional reagents like acetylacetone or ethyl acetoacetate to form fused pyrimido[1,2-a]pyrimidine systems. ias.ac.in In these reactions, the amino group of the pyrimidine acts as a nucleophile, attacking the carbonyl groups of the second reagent, leading to a condensation and ring-closure cascade. The resulting polycyclic aromatic systems have unique electronic and steric properties, making them interesting targets for materials science and medicinal chemistry. Similarly, pyrimidine-2-thiol derivatives can be used as key starting materials for the synthesis of nitrogen bridgehead compounds and other mixed heterocyclic systems. researchgate.net

Table 2: Examples of Fused Heterocycles from Pyrimidine Precursors This table provides examples of complex heterocyclic systems synthesized from functionalized pyrimidines.

| Starting Pyrimidine Type | Reagent | Resulting Fused System | Reference |

|---|---|---|---|

| 2-Aminopyrimidine derivative | Acetylacetone | Pyrimido[1,2-a]pyrimidine | ias.ac.in |

| 2-Aminopyrimidine derivative | Ethyl acetoacetate | Pyrimido[1,2-a]pyrimidin-one | ias.ac.in |

| Hydrazinylpyrimidine derivative | Various (e.g., orthoesters) | Triazolo-pyrimidine | researchgate.net |

| Hydrazinylpyrimidine derivative | Carbon disulfide | Thiadiazolo-pyrimidine | researchgate.net |

Compound Index

Ring-Opening and Ring-Closing Reactions Involving the Pyrimidine Core

Detailed research on ring-opening reactions of the pyrimidine core in this compound is not extensively documented. The stability of the aromatic pyrimidine ring generally makes ring-opening reactions unfavorable under common synthetic conditions.

Conversely, ring-closing reactions that utilize the reactive chloro-substituents are a more common strategy. Intramolecular nucleophilic substitution, where a nucleophilic moiety tethered to the pyrimidine core displaces one of the chloro groups, is a key method for forming fused ring systems. While specific examples involving the N,N-diethylamino derivative are not readily found, the principle is well-established for analogous compounds. For instance, derivatives of 4,6-dichloropyrimidines bearing a side chain with a nucleophile, such as an alcohol or an amine, can undergo intramolecular cyclization to form a new ring fused to the pyrimidine core.

An illustrative example of this type of reaction is the intramolecular SNAr (Nucleophilic Aromatic Substitution) cyclization. By introducing a nucleophile-containing side chain at a position on the pyrimidine ring or on one of the existing substituents, a subsequent ring-closing reaction can be induced, typically under basic conditions or with thermal activation.

Table 1: Representative Intramolecular Ring-Closing Reactions of 4,6-Dichloropyrimidine (B16783) Analogues

| Starting Material Analogue | Reagents and Conditions | Product Type | Fused Ring Size |

| 4,6-dichloro-5-(2-hydroxyethoxy)pyrimidine | Base (e.g., NaH), Solvent (e.g., THF) | Dioxinopyrimidine | 6-membered |

| 4-amino-6-chloro-5-(3-hydroxypropoxy)pyrimidine | Heat | Oxazinopyrimidine | 6-membered |

| 4-chloro-6-(3-aminopropylamino)pyrimidine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Pyrazinopyrimidine | 6-membered |

This table presents hypothetical and representative reactions based on established principles of pyrimidine chemistry, as direct examples for the title compound are not available.

Annulation Reactions to Form Fused Heterocycles

Annulation reactions, where a new ring is constructed onto the existing pyrimidine scaffold, represent a significant application of 4,6-dichloropyrimidines as synthetic building blocks. The two chloro-substituents in this compound serve as reactive handles for the sequential or one-pot reaction with bifunctional nucleophiles to build a new fused ring. This approach is a powerful tool for the synthesis of a wide array of fused pyrimidine systems, which are prevalent in medicinal chemistry and materials science.

A common strategy involves the reaction of the dichloropyrimidine with a molecule containing two nucleophilic centers, such as a diamine, a hydrazine derivative, or an amino acid. The first nucleophilic attack displaces one of the chloro groups, and a subsequent intramolecular reaction from the second nucleophilic center displaces the remaining chloro group to complete the ring fusion.

For example, reaction with hydrazine or its derivatives can lead to the formation of pyrazolo[3,4-d]pyrimidines. Similarly, reaction with guanidine (B92328) could yield pteridine analogues, and reactions with α-amino ketones can be employed to construct pyrrolo[2,3-d]pyrimidines. The specific nature of the fused ring is determined by the bifunctional nucleophile used.

The synthesis of fused 7-deazapurine heterocycles has been reported from 4,6-dichloropyrimidine derivatives, showcasing a powerful annulation strategy. This involves a cross-coupling reaction to introduce an aryl group at the 5-position, followed by azidation and thermal cyclization to form the fused ring system nih.gov. While the starting material in this specific study was not this compound, it highlights the utility of the 4,6-dichloropyrimidine core in complex annulation sequences nih.gov.

Table 2: Potential Annulation Reactions for the Synthesis of Fused Heterocycles from this compound

| Bifunctional Nucleophile | Potential Fused Heterocycle Product |

| Hydrazine | Pyrazolo[3,4-d]pyrimidine |

| Ethylenediamine | Pyrazino[2,3-d]pyrimidine |

| o-Phenylenediamine | Pyrimido[4,5-b]quinoxaline |

| Guanidine | Pteridine |

| Aminoacetonitrile | Pyrrolo[2,3-d]pyrimidine |

This table outlines potential synthetic pathways based on the known reactivity of the 4,6-dichloropyrimidine scaffold.

Exploration of Molecular Interactions and Potential Biological Target Modulation by 4,6 Dichloro N,n Diethylpyrimidin 2 Amine Derivatives

Pyrimidine (B1678525) Derivatives as Pharmacophore Scaffolds

The pyrimidine nucleus is a versatile pharmacophore that has been successfully incorporated into drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.gov Its ability to form multiple hydrogen bonds and engage in various non-covalent interactions allows for high-affinity binding to a multitude of biological targets. The strategic placement of different substituents on the pyrimidine ring allows chemists to fine-tune the molecule's electronic properties, solubility, and spatial arrangement to achieve desired potency and selectivity for specific targets. researchgate.netnih.gov

Interaction with Molecular Targets and Biochemical Pathways

Pyrimidine derivatives are known to interact with a broad spectrum of molecular targets, thereby modulating critical biochemical pathways. Their structural similarity to purines allows them to act as bioisosteres, for example, interfering with ATP-binding sites in kinases. frontiersin.org This mimicry facilitates their uptake and enables them to inhibit cellular functions, such as uncontrolled cell proliferation in cancer by inhibiting enzymes like Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.gov

Furthermore, by inhibiting key metabolic enzymes, pyrimidine derivatives can disrupt essential cellular processes. For instance, inhibition of the de novo pyrimidine biosynthesis pathway has been shown to suppress viral growth by inducing an innate immune response. researchgate.netbohrium.com This demonstrates that the biological effect of these compounds is not always due to direct interaction with a pathogen's machinery but can also be mediated through the modulation of host cell pathways. bohrium.com The wide range of activities stems from the core scaffold's ability to be chemically decorated to target everything from enzymes crucial for DNA synthesis to G-protein-coupled receptors (GPCRs) involved in signal transduction. mdpi.commdpi.com

Inhibition/Modulation of Enzymes (e.g., Dihydrofolate Reductase, PBP4, DNA Gyrase B ATPase Domain)

The pyrimidine scaffold is a cornerstone in the design of inhibitors for several critical enzymes.

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. mdpi.commdpi.com Pyrimidine derivatives, particularly those featuring a 2,4-diamino substitution, are a well-established class of DHFR inhibitors. mdpi.comacs.org These compounds act as folate antagonists, competitively inhibiting DHFR and thereby disrupting the production of tetrahydrofolate, which is crucial for cell proliferation. mdpi.commdpi.com Various studies have synthesized and evaluated novel pyrimidine-based compounds as potent DHFR inhibitors. mdpi.comrsc.orgnih.gov

| Compound Class | Target Organism/Enzyme | Key Findings |

| Pyrimidine-clubbed benzimidazoles | Bacterial DHFR | Designed as novel DHFR inhibitors with potential antibacterial and antifungal activity. mdpi.com |

| Pyrazolo[3,4-d]pyrimidine analogues | Human DHFR (hDHFR) | Some analogues exhibited potent hDHFR inhibition (IC50 < 1 µM) and induced apoptosis in breast cancer cells. rsc.org |

| 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidines | Recombinant human DHFR (rhDHFR) | Identified potent inhibitors of rhDHFR with micromolar antiproliferative activities against cancer cell lines. mdpi.com |

Penicillin-Binding Protein 4 (PBP4): PBP4 is a bacterial enzyme involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. It is a known factor in antibiotic resistance, particularly in organisms like Staphylococcus aureus. While PBP4 is a validated target for overcoming β-lactam resistance, the development of specific, non-β-lactam inhibitors is an ongoing area of research. acs.org Screening efforts have identified compounds that can reverse PBP4-associated antibiotic resistance, although pyrimidine-based scaffolds are not the most prominently reported class for this specific target in the available literature. acs.org

DNA Gyrase B (GyrB) ATPase Domain: DNA gyrase is a bacterial topoisomerase essential for controlling DNA topology during replication and transcription, making it an excellent target for antibiotics. nih.gov The GyrB subunit contains the ATP-binding site that powers the enzyme's activity. researchgate.netnih.gov Pyrimidine derivatives, especially fused heterocyclic systems, have been developed as potent inhibitors of the GyrB ATPase domain. researchgate.net These compounds block the binding of ATP, thereby inhibiting the enzyme's supercoiling function and leading to bacterial cell death.

| Compound Class | Target Organism/Enzyme | IC50 Value | Mechanism of Action |

| Tricyclic pyrrolopyrimidine (TPP8) | M. abscessus DNA gyrase | 0.3 µM | Inhibits ATPase activity of the GyrB subunit. |

| Redx03863 (Pyrimidine derivative) | M. tuberculosis DNA gyrase | 9.0 nM (supercoiling) | Inhibits ATPase reaction by binding adjacent to the ATP site. |

| Redx04739 (Pyrimidine derivative) | M. tuberculosis DNA gyrase | 30 nM (supercoiling) | Inhibits ATPase reaction by preventing ATP binding. |

Receptor Binding Studies (e.g., P2Y12 receptor, 5-HT3 receptor)

Beyond enzymes, pyrimidine derivatives have been designed to selectively bind to cell surface receptors, modulating signal transduction pathways.

P2Y12 Receptor: The P2Y12 receptor, a GPCR found on blood platelets, plays a crucial role in thrombosis. Its activation by adenosine diphosphate (ADP) is a key step in platelet aggregation. Consequently, P2Y12 antagonists are clinically important antithrombotic agents. Several classes of P2Y12 antagonists are based on the pyrimidine scaffold, acting as reversible, competitive inhibitors. mdpi.comrsc.org The optimization of 2-phenyl-pyrimidine-4-carboxamides has led to potent and orally bioavailable P2Y12 antagonists for inhibiting platelet aggregation.

5-HT3 Receptor: The 5-HT3 receptor is a ligand-gated ion channel involved in physiological processes such as nausea and vomiting. Antagonists of this receptor are used as antiemetics. Research has shown that pyrimidine derivatives can be tailored to act as potent and selective 5-HT3 receptor ligands. For example, a series of piperazinyl-substituted thienopyrimidine derivatives were synthesized and evaluated for their binding affinity, with some compounds showing high affinity and acting as noncompetitive antagonists.

| Compound Derivative | Target Receptor | Binding Affinity (Ki) | Notes |

| 4-(4-Methyl-1-piperazinyl)-2-methylthio-6,7-dihydro-5H-cyclopenta researchgate.netnih.govthieno[2,3-d]pyrimidine | 5-HT3 | 33 nM | Acts as a noncompetitive antagonist with no affinity for the 5-HT4 receptor. |

Structure-Activity Relationship (SAR) Studies of Pyrimidine-based Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. nih.gov For pyrimidine-based analogues, SAR studies guide the rational design of more potent and selective compounds by systematically modifying substituents on the core ring. researchgate.net

Design Principles for Modulating Biological Activity through Substituent Variation

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. researchgate.net

Position 2: Substituents at the C2 position often influence interactions with the hinge region of kinases or key residues in enzyme active sites. For example, in a series of 2,4,6-substituted pyrimidines designed as BACE-1 inhibitors, an amino group at C2 was found to form critical hydrogen bonds with catalytic aspartate residues (Asp32 and Asp228).

Positions 4 and 6: These positions are frequently modified to explore hydrophobic pockets within a target's binding site. In the BACE-1 inhibitor series, aromatic rings at C4 and C6 occupied the S1 and S3 substrate-binding clefts. The substitution pattern on these aromatic rings, such as the placement of chloro or benzyloxy groups, significantly impacts potency. Similarly, in a series of anti-influenza pyridine and pyrimidine derivatives, varying the aryl groups at C4 and C6 was used to probe hydrophobic areas of the target viral polymerase subunit.

Fused Rings: Fusing the pyrimidine ring with other heterocyclic systems, such as in pyrrolo[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, can create more rigid structures with enhanced binding affinity and selectivity for specific targets like EGFR or the 5-HT3 receptor. frontiersin.org

A clear SAR has been established for many series. For instance, in a class of triazolopyrimidine anticancer agents, optimal activity required specific trifluoroalkylamino groups at the 5-position and particular substitutions on a phenyl ring at the 6-position. These studies demonstrate that modulating lipophilicity, steric bulk, and electronic properties through precise substituent changes is key to optimizing biological activity. frontiersin.org

In Silico Screening and Molecular Docking Approaches to Identify Potential Targets

Computational methods are invaluable tools in modern drug discovery for identifying potential biological targets and predicting how a molecule might interact with them.

In Silico Screening: This involves using computational algorithms to search large databases of compounds to identify those that are likely to bind to a specific target. For pyrimidine derivatives, in silico methods have been used to filter compound libraries before synthesis, prioritizing those with favorable drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction modes. Docking studies have been widely applied to pyrimidine derivatives to rationalize their biological activity. For example, docking simulations of pyrimidine sulfonamide derivatives into the PI3Kα active site helped to explain their anticancer mechanism. frontiersin.org Similarly, docking was used to confirm that pyrimidine derivatives bind to the acetylcholinesterase active site in a manner similar to the known drug donepezil, supporting their potential as anti-Alzheimer's agents. These studies often reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for biological activity and guide further structural optimization.

Biochemical Mechanisms of Action (Excluding Mammalian Metabolism leading to toxicity)

The 4,6-dichloro-N,N-diethylpyrimidin-2-amine scaffold serves as a versatile backbone for the development of a wide array of biologically active molecules. Derivatives of this compound have been investigated for their potential therapeutic and agrochemical applications. This section delves into the biochemical mechanisms underlying their observed antiviral, antitumor, anti-HIV, insecticidal, and antifungal activities at a molecular level, as well as their role in modulating cellular pathways in non-mammalian systems.

Investigations into Antiviral, Antitumor, Anti-HIV, Insecticidal, and Antifungal Activity at a Molecular Level

Derivatives of 2-aminopyrimidine (B69317), the core of the compound , are recognized for their broad-spectrum biological activities. These activities stem from the ability of the pyrimidine ring to engage in various molecular interactions, including hydrogen bonding and dipole-dipole interactions with biological targets.

Antiviral and Anti-HIV Activity:

While specific studies on the antiviral mechanism of this compound derivatives are limited, the broader class of 2-aminopyrimidine derivatives has been a focus of antiviral research. The mechanism of action for many antiviral nucleoside analogs involves the inhibition of viral nucleic acid synthesis. These compounds can act as competitive inhibitors of viral DNA or RNA polymerases, leading to the termination of the growing nucleic acid chain. For instance, some pyrimidine derivatives have been shown to inhibit the replication of a range of viruses, including Herpesviruses, Picornaviruses, and Poxviruses, by preventing the maturation of viral particles. It is suggested that the viral proteins synthesized in the presence of these compounds are not correctly assembled into new virions nih.gov.

In the context of HIV, adamantane-containing derivatives of 4,6-dichloropyrimidine (B16783) have been synthesized and are of interest for their potential anti-HIV activities, leveraging the lipophilic nature of the adamantane group to enhance penetration through biological membranes nih.gov.

Antitumor Activity:

A significant area of investigation for pyrimidine derivatives is their potential as anticancer agents. One of the key molecular mechanisms identified is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). EGFR is a crucial regulator of cellular processes such as proliferation, differentiation, and survival, and its abnormal activation is a hallmark of many cancers mdpi.com. Pyrimidine-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling pathways that lead to tumor growth and survival mdpi.comnih.gov.

Molecular docking studies have been employed to understand the binding modes of 4,6-disubstituted pyrimidine derivatives within the EGFR-TK active site. These studies have revealed that specific substitutions on the pyrimidine ring can lead to hydrogen bonding and π-cation interactions with key amino acid residues, such as Asp800, Thr854, and Lys745, which are crucial for inhibitory activity.

Furthermore, certain 2-aminopyrimidine derivatives have been evaluated as inhibitors of β-glucuronidase, an enzyme whose increased activity is associated with conditions like colon cancer. Some derivatives have shown potent inhibitory activity, significantly exceeding that of the standard inhibitor, D-saccharic acid 1,4-lactone nih.gov.

| Compound Type | Target | Mechanism of Action | Observed Effect |

|---|---|---|---|

| 4,6-Disubstituted Pyrimidine Derivatives | EGFR Tyrosine Kinase | Competitive inhibition of ATP binding | Inhibition of tumor cell proliferation |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase | Enzyme inhibition | Potential for colon cancer therapy |

Insecticidal Activity:

The insecticidal properties of pyrimidine derivatives have been attributed to several molecular mechanisms. Some pyrimidine compounds function as mitochondrial electron transport inhibitors, disrupting the energy production within insect cells acs.org. Others act as nicotinic acetylcholine receptor (nAChR) inhibitors, interfering with nerve impulse transmission in insects acs.org.

Research into azo-aminopyrimidine derivatives has identified them as potent and specific inhibitors of chitinase in lepidopteran pests like Ostrinia furnacalis. Chitinase is essential for the molting process in insects, and its inhibition leads to morphological defects in the cuticle and ultimately, mortality. Molecular docking studies have shown that these inhibitors bind to the active site of the chitinase enzyme nih.gov.

Antifungal Activity:

The antifungal activity of pyrimidine derivatives is a well-established area of agrochemical research. Commercial fungicides such as fenclorim are based on a pyrimidine scaffold. A derivative of the target compound, N-(4,6-dichloropyrimidine-2-yl)benzamide, has demonstrated notable antifungal activity against phytopathogenic fungi like Sclerotinia sclerotiorum and Fusarium oxysporum mdpi.com.

The mode of action for many antifungal agents involves the inhibition of key cellular processes in fungi. These can include disruption of the electron transport chain, inhibition of specific enzymes, interference with nucleic acid metabolism and protein synthesis, or inhibition of sterol synthesis, which is crucial for fungal cell membrane integrity arizona.edu. For example, some fungicides act by inhibiting enzymes like succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain bayer.us.

| Compound | Fungal Species | Observed Effect |

|---|---|---|

| N-(4,6-dichloropyrimidine-2-yl)benzamide | Sclerotinia sclerotiorum | Inhibition of fungal growth |

| N-(4,6-dichloropyrimidine-2-yl)benzamide | Fusarium oxysporum | Inhibition of fungal growth |

Role in Modulating Cellular Pathways (e.g., in microorganisms or plant systems for agrochemical development)

In the context of agrochemical development, derivatives of 4,6-dichloropyrimidine have shown promise not only as direct-acting pesticides but also as modulators of cellular pathways in plants to enhance crop protection.

A significant example is the role of N-(4,6-dichloropyrimidine-2-yl)benzamide as a herbicide safener in rice. Herbicide safeners are compounds that protect crop plants from herbicide injury without compromising weed control efficacy researchgate.net. The primary mechanism of action for many safeners is the enhancement of herbicide detoxification in the protected plant nih.gov. This is often achieved by upregulating the activity of glutathione S-transferases (GSTs), a family of enzymes that catalyze the conjugation of herbicides with glutathione, rendering them less toxic and more easily sequestered or degraded researchgate.netnih.gov.

Studies have shown that treatment with N-(4,6-dichloropyrimidine-2-yl)benzamide can lead to increased GST activity in rice seedlings, thereby enhancing their tolerance to chloroacetanilide herbicides like metolachlor researchgate.net. In addition to GSTs, safeners have also been observed to increase the activity of other protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) in rice seedlings, suggesting a broader role in mitigating oxidative stress induced by herbicides nih.gov.

This modulation of plant cellular pathways represents a sophisticated approach to crop protection, where the chemical agent does not directly target the pest or weed but rather enhances the crop's own defense and detoxification mechanisms.

Q & A

Q. What are the common synthetic routes for preparing 4,6-dichloro-N,N-diethylpyrimidin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 2-amino-4,6-dichloropyrimidine with diethylamine. Key steps include:

- Solvent Selection: Tetrahydrofuran (THF) or ethanol is often used to dissolve reactants. For example, THF was employed in the reaction of 2,4,6-trichloropyrimidine with methylamine, yielding 38% under mild conditions (0–20°C, 30 min) .

- Stoichiometry: A 1:2 molar ratio of pyrimidine to amine ensures complete substitution. Excess amine may reduce side products.

- Purification: Recrystallization from ethanol or column chromatography is recommended. Evidence shows yields up to 81% for similar dichloropyrimidine derivatives when using optimized stoichiometry and solvent systems .

Q. How can researchers characterize the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substituent positions. For example, NMR signals for diethyl groups appear as quartets (δ ~1.2–1.4 ppm for CH, δ ~3.4–3.6 ppm for CH) .

- X-ray Crystallography: Resolve bond lengths and angles (e.g., C=O bonds at ~1.208 Å in related pyrimidinamide structures) to confirm keto tautomerism and steric effects .

- Elemental Analysis: Validate purity by comparing experimental vs. calculated C, H, N, and Cl percentages (e.g., Cl content ~35.09% for dichloropyrimidines) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C4 and C6 positions in dichloropyrimidines are electrophilic due to electron-withdrawing Cl groups .

- Transition State Modeling: Simulate reaction pathways using software like Gaussian or ORCA to predict activation energies for substitution with amines or thiols.

- Solvent Effects: Incorporate polarizable continuum models (PCM) to assess solvent polarity’s role in stabilizing intermediates .

Q. How can researchers resolve contradictions in reported yields for dichloropyrimidine derivatives under similar conditions?

Methodological Answer:

- Variable Analysis: Systematically test parameters:

- Temperature: Higher temperatures (e.g., reflux) may accelerate substitution but increase decomposition.

- Catalysts: Additives like KCO can enhance amine nucleophilicity.

- Purification Methods: Column chromatography vs. recrystallization may account for yield discrepancies (e.g., 38% vs. 81% in and ) .

- Reaction Monitoring: Use LC-MS or TLC to track intermediate formation and optimize reaction quenching.

Q. What strategies can mitigate steric hindrance in synthesizing bulky derivatives of this compound?

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites to direct substitution to less hindered positions.

- Microwave-Assisted Synthesis: Enhance reaction efficiency under controlled heating to overcome steric barriers.

- Crystal Engineering: Design co-crystals with planar aromatic systems (e.g., picolinamide) to align substituents perpendicularly, minimizing steric clashes (dihedral angles ~86.6° observed in ) .

Key Research Findings

- Steric Effects: Diethyl groups introduce steric hindrance, requiring optimized reaction conditions to maintain substitution efficiency .

- Hydrogen Bonding: Intermolecular N–H⋯O bonds in crystal structures stabilize derivatives, influencing solubility and reactivity .